REACTION_CXSMILES
|
[CH3:1][Li].Br[CH2:4][C:5]1[CH:6]=[C:7]([F:12])[CH:8]=[C:9]([CH3:11])[CH:10]=1>C(OCC)C.[Cu]I>[CH2:4]([C:5]1[CH:6]=[C:7]([F:12])[CH:8]=[C:9]([CH3:11])[CH:10]=1)[CH3:1]
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Name
|
|
Quantity
|
40 mL
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Type
|
reactant
|
Smiles
|
C[Li]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
copper(I)iodide
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Quantity
|
6.42 g
|
Type
|
catalyst
|
Smiles
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[Cu]I
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Name
|
cuprate
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5.15 g
|
Type
|
reactant
|
Smiles
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BrCC=1C=C(C=C(C1)C)F
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
After being stirred at 0° C. for 30 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched at −50° C. with NH4Cl/NH3-buffer (50 ml)
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Type
|
EXTRACTION
|
Details
|
Extraction with diethyl ether (3×50 ml), brine (1×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvents were removed
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C=C(C=C(C1)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.3 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |